Amtolmetin guacil
Vue d'ensemble
Description
Amtolmetin guacil is a non-steroidal anti-inflammatory drug (NSAID) known for its potent analgesic and anti-inflammatory properties. It is a prodrug of tolmetin, designed to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs. This compound is used primarily for managing pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis .
Applications De Recherche Scientifique
Amtolmetin guacil has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is studied for its unique chemical properties and reactions, contributing to the development of new synthetic methods and drug formulations
Biology: Research focuses on the biological effects of this compound, including its anti-inflammatory and analgesic properties
Medicine: this compound is used in clinical studies to evaluate its efficacy and safety in treating various inflammatory conditions. .
Industry: The compound’s unique properties make it a valuable component in the pharmaceutical industry, where it is used to develop safer and more effective anti-inflammatory drugs
Mécanisme D'action
Target of Action
Amtolmetin guacil primarily targets cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a critical role in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever .
Mode of Action
This compound exerts its therapeutic effects primarily through the inhibition of COX enzymes , thereby reducing the synthesis of prostaglandins . Additionally, it stimulates capsaicin receptors present on gastrointestinal walls due to the presence of a vanillic moiety . This stimulation also leads to the release of nitric oxide (NO) , which has gastroprotective properties .
Biochemical Pathways
The inhibition of COX enzymes by this compound disrupts the prostaglandin synthesis pathway , leading to a decrease in the production of prostaglandins . This results in reduced inflammation, pain, and fever, which are commonly associated with conditions such as rheumatoid arthritis and osteoarthritis .
Pharmacokinetics
This compound is a prodrug of tolmetin, and it is absorbed mostly upon oral administration . It is concentrated in the gastric wall, with the highest concentration reached 2 hours after administration . This compound can be hydrolyzed to produce the metabolites Tolmetin, MED5, and Guiacol . Elimination completes in 24 hours, mostly through urine in the form of gluconides products (77%), and faecal (7.5%) . It is advised to take the drug on an empty stomach .
Result of Action
The primary result of this compound’s action is the reduction of inflammation, pain, and fever in patients suffering from conditions like rheumatoid arthritis and osteoarthritis . This is achieved through the inhibition of prostaglandin synthesis, which mediates these symptoms . Additionally, the stimulation of capsaicin receptors and the release of NO contribute to the gastroprotective properties of this compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the absorption and subsequent effectiveness of the drug can be affected by the presence of food in the stomach . Therefore, it is recommended to take the drug on an empty stomach for optimal results .
Analyse Biochimique
Biochemical Properties
Amtolmetin Guacil interacts with various enzymes and proteins in the body. It is a non-steroidal anti-inflammatory drug (NSAID) and its biochemical reactions involve the inhibition of prostaglandin synthesis and cyclooxygenase (COX) .
Cellular Effects
This compound influences cell function by inhibiting prostaglandin synthesis, which plays a key role in inflammation and pain. This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the COX enzyme, which is involved in the production of prostaglandins .
Temporal Effects in Laboratory Settings
It is known that the drug is absorbed on oral administration and is concentrated in the gastric wall .
Metabolic Pathways
This compound is involved in the prostaglandin synthesis pathway, where it inhibits the COX enzyme . This could also include any effects on metabolic flux or metabolite levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Amtolmetin guacil is synthesized through the amidation of tolmetin with glycine. The process involves the reaction of tolmetin with glycine under controlled conditions to form the amide bond, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale amidation reactions. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to maximize efficiency and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Amtolmetin guacil undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its metabolism and therapeutic action .
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed to produce tolmetin, MED5, and guaiacol. .
Oxidation: The compound can undergo oxidation reactions, which are crucial for its metabolic breakdown and elimination
Reduction: Reduction reactions may also occur, contributing to the formation of various metabolites
Major Products Formed: The primary products formed from the hydrolysis of this compound are tolmetin, MED5, and guaiacol. These metabolites play a significant role in the compound’s pharmacological effects .
Comparaison Avec Des Composés Similaires
Amtolmetin guacil is unique among NSAIDs due to its prodrug status and its distinct mechanism of action, which helps to minimize gastrointestinal side effects. Similar compounds include:
Tolmetin: The active metabolite of this compound, known for its anti-inflammatory properties but with higher gastrointestinal side effects
Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties but a higher risk of gastrointestinal complications
Naproxen: Another common NSAID with effective anti-inflammatory action but also associated with gastrointestinal side effects
This compound’s unique ability to release nitric oxide and its selective inhibition of COX-2 over COX-1 make it a preferable choice for patients requiring long-term NSAID therapy with reduced gastrointestinal risks .
Propriétés
IUPAC Name |
(2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-16-8-10-17(11-9-16)24(29)19-13-12-18(26(19)2)14-22(27)25-15-23(28)31-21-7-5-4-6-20(21)30-3/h4-13H,14-15H2,1-3H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJNMKKMGIAGDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)OC3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236291 | |
Record name | Amtolmetin guacil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87344-06-7 | |
Record name | Amtolmetin guacil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87344-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amtolmetin guacil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087344067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amtolmetin guacil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMTOLMETIN GUACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323A00CRO9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the increased nitric oxide production relate to gastroprotection?
A1: Nitric oxide plays a crucial role in maintaining the integrity of the gastric mucosa. It promotes mucus secretion, enhances mucosal blood flow, and aids in tissue repair. By selectively increasing NO levels in the stomach, amtolmetin guacil may offer protection against the damaging effects of other NSAIDs [, ].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C24H24N2O5 and a molecular weight of 420.45 g/mol [].
Q3: Is there any information available on the spectroscopic data for this compound?
A3: While the provided research does not delve into detailed spectroscopic analysis, it mentions utilizing UV detection at specific wavelengths for analytical purposes. For example, one study used a UV detector set at 313 nm for HPLC analysis []. This suggests the molecule absorbs in the UV region, a common characteristic of aromatic compounds.
Q4: How stable is this compound under different conditions?
A4: Research indicates that this compound can be susceptible to degradation under certain conditions. Studies have explored its stability in acidic and alkaline environments, as well as its susceptibility to oxidation, heat, and light exposure [].
Q5: Are there specific formulation strategies to enhance the stability or bioavailability of this compound?
A5: While the provided research does not specify particular formulation strategies, it highlights the importance of analytical method validation for quality control and assurance during development, manufacturing, and distribution [].
Q6: What is known about the metabolism of this compound?
A6: this compound is a prodrug that is metabolized in the body to its active metabolites. Interestingly, there are species differences in its metabolic pathway. In humans, it is primarily metabolized to MED5 and MED5 methyl ester, with minimal conversion to tolmetin. In contrast, in rats, it forms both MED5 (predominant) and tolmetin [].
Q7: Are there any studies comparing the pharmacokinetic parameters of this compound to its parent compound, tolmetin?
A7: Research comparing the pharmacokinetics of this compound and tolmetin in rats confirms that after oral administration of this compound, it converts to tolmetin, resulting in similar pharmacokinetic profiles for both compounds []. This finding suggests that while the initial metabolism might differ, the ultimate active compound could be similar in rats.
Q8: What evidence supports the efficacy of this compound in treating osteoarthritis?
A8: Several studies, including an open-label multicenter observational study, suggest that this compound demonstrates efficacy in managing knee osteoarthritis symptoms. Researchers observed significant reductions in pain, stiffness, and improvements in functional activity in patients treated with this compound [, , ].
Q9: Are there any studies exploring the effects of this compound on biomarkers related to inflammation or disease progression?
A9: While the provided research focuses primarily on clinical outcomes like pain and stiffness, one study investigated the effects of this compound on adhesion molecules and vascular endothelial growth factor A in patients with ankylosing spondylitis []. This research delves into the potential of this compound to modulate inflammatory processes.
Q10: What analytical techniques are commonly employed to quantify this compound and its metabolites?
A10: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for determining the concentrations of this compound and its metabolites in various matrices, including plasma and pharmaceutical formulations [, , , ].
Q11: Are there any alternative analytical methods for this compound analysis?
A11: Besides HPLC-UV, research highlights the development and validation of a highly sensitive and rapid assay method using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the simultaneous estimation of tolmetin and MED5 in human plasma []. This technique offers increased sensitivity and specificity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.